molecular formula BeTe B077544 Beryllium telluride CAS No. 12232-27-8

Beryllium telluride

カタログ番号 B077544
CAS番号: 12232-27-8
分子量: 136.6 g/mol
InChIキー: PUZSUGPVBHGJRE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Beryllium telluride (BeTe) is a binary compound that consists of beryllium and tellurium atoms. It is a semiconductor material that has a wide range of potential applications in the field of electronics and optoelectronics due to its unique properties. BeTe has a high melting point, high thermal conductivity, and a wide bandgap, making it a promising material for high-temperature electronic devices and solar cells.

作用機序

The mechanism of action of Beryllium telluride is not well understood, but it is believed to be related to its unique electronic and optical properties. Beryllium telluride has a wide bandgap, which means that it requires a high amount of energy to excite electrons from the valence band to the conduction band. This property makes it a promising material for high-temperature electronic devices.

生化学的および生理学的効果

There is limited research on the biochemical and physiological effects of Beryllium telluride. However, it is known that beryllium is a toxic element that can cause lung disease when inhaled. Therefore, precautions should be taken when handling Beryllium telluride.

実験室実験の利点と制限

Beryllium telluride has several advantages for lab experiments, including its high thermal conductivity and wide bandgap. However, it is a challenging material to work with due to its toxicity and the difficulty of synthesizing high-quality crystals.

将来の方向性

There are several future directions for research on Beryllium telluride. One area of interest is the development of high-temperature electronic devices using Beryllium telluride. Another area of research is the use of Beryllium telluride in solar cells and thermoelectric devices. Additionally, the toxicity of beryllium in Beryllium telluride should be further investigated to ensure safe handling and disposal of the material.

合成法

Beryllium telluride can be synthesized using various methods, including chemical vapor deposition, molecular beam epitaxy, and metal-organic chemical vapor deposition. The most commonly used method is the chemical vapor deposition process, which involves the reaction of beryllium and tellurium precursors in a high-temperature reactor.

科学的研究の応用

Beryllium telluride has been extensively studied for its potential applications in electronic and optoelectronic devices, such as high-temperature transistors, light-emitting diodes, and solar cells. It has also been investigated as a material for thermoelectric applications due to its high thermal conductivity.

特性

CAS番号

12232-27-8

製品名

Beryllium telluride

分子式

BeTe

分子量

136.6 g/mol

IUPAC名

tellanylideneberyllium

InChI

InChI=1S/Be.Te

InChIキー

PUZSUGPVBHGJRE-UHFFFAOYSA-N

SMILES

[Be]=[Te]

正規SMILES

[Be]=[Te]

その他のCAS番号

12232-27-8

製品の起源

United States

試験管内研究製品の免責事項と情報

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